3-(1-((5-Ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)imidazolidine-2,4-dione
Description
3-(1-((5-Ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)imidazolidine-2,4-dione is a heterocyclic compound featuring an imidazolidine-2,4-dione core fused with an azetidine ring and a sulfonamide-linked 5-ethylthiophene moiety.
Properties
IUPAC Name |
3-[1-(5-ethylthiophen-2-yl)sulfonylazetidin-3-yl]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4S2/c1-2-9-3-4-11(20-9)21(18,19)14-6-8(7-14)15-10(16)5-13-12(15)17/h3-4,8H,2,5-7H2,1H3,(H,13,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USBXXUBCBNPSMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)N2CC(C2)N3C(=O)CNC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-((5-Ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)imidazolidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a β-amino alcohol.
Attachment of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, often using reagents like sulfonyl chlorides in the presence of a base.
Formation of the Imidazolidine-2,4-dione Core: This step involves the cyclization of a urea derivative with a suitable carbonyl compound under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Sulfonamide Reactivity
The sulfonyl group (–SO₂–) in the azetidine ring acts as a strong electron-withdrawing group, enabling nucleophilic substitution or elimination reactions. Key reactions include:
For example, treatment with primary amines (e.g., methylamine) replaces the sulfonyl group, yielding 3-(1-alkylazetidin-3-yl)imidazolidine-2,4-dione derivatives .
Hydantoin Ring Modifications
The imidazolidine-2,4-dione core undergoes ring-opening or functionalization under acidic/basic conditions:
In one study, hydantoins treated with methyl iodide in DMF produced N-methyl derivatives at the 1- or 3-position of the ring .
Azetidine Ring Reactivity
The strained azetidine ring (four-membered) participates in ring-opening or expansion reactions:
For instance, exposure to aqueous HCl opens the azetidine ring to form a secondary amine and a carbonyl compound .
Thiophene Functionalization
The 5-ethylthiophene moiety undergoes electrophilic substitution (e.g., halogenation, nitration):
| Reaction Type | Reagents/Conditions | Product | Citations |
|---|---|---|---|
| Bromination | Br₂, FeCl₃, CH₂Cl₂ | 3-Bromo-5-ethylthiophene derivatives | |
| Suzuki coupling | Arylboronic acids, Pd(PPh₃)₄ | Biaryl-thiophene analogs |
The ethyl group at the 5-position directs electrophiles to the α-position of the thiophene ring .
Oxidation/Reduction Pathways
-
Sulfonyl group reduction : Catalytic hydrogenation (H₂, Pd/C) converts –SO₂– to –S–, yielding thioether analogs .
-
Ethyl group oxidation : KMnO₄ or CrO₃ oxidizes the ethyl group to a carboxylic acid (–COOH) .
Stability Under Thermal/Photolytic Conditions
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the following molecular properties:
- Molecular Formula : C16H21N5O3S2
- Molecular Weight : 395.5 g/mol
- CAS Number : 2034342-67-9
Chemistry
In the realm of organic synthesis, 3-(1-((5-Ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)imidazolidine-2,4-dione serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows it to act as a reagent in various chemical reactions, facilitating the development of new compounds with potential applications in pharmaceuticals and materials science.
This compound has been investigated for its biological activities, particularly its potential as an antimicrobial and anticancer agent. The presence of sulfonyl groups enhances its interaction with biological targets, making it a subject of interest in drug development.
Case Studies
Recent studies have evaluated the efficacy of this compound against various cancer cell lines. The following table summarizes the results:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HL60 (Human AML) | 0.41 ± 0.04 | |
| MCF-7 (Breast Cancer) | 15 | |
| SKBR3 (Breast Cancer) | 12 |
These results indicate significant cytotoxicity against human acute myeloid leukemia cells and breast cancer cells, suggesting its potential as an anticancer therapeutic agent.
Industrial Applications
In addition to its research applications, this compound is being explored for industrial uses. Its unique properties may facilitate the development of new materials, such as organic semiconductors and catalysts in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(1-((5-Ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)imidazolidine-2,4-dione would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl group and imidazolidine-2,4-dione core are likely to play key roles in these interactions, potentially affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound shares functional groups with several structurally related molecules, as detailed in the evidence. Below is a comparative analysis based on substituents, synthesis routes, and spectral properties:
Key Structural Differences
Physicochemical Properties
- Melting Points: Target Compound: Not reported. 5g : 198–200°C. 9a : 147–149°C.
- Spectral Data :
- The target compound’s sulfonyl group would exhibit strong IR absorption at ~1350–1150 cm⁻¹ (S=O stretching), comparable to sulfonamide analogs in .
- ¹H NMR of the azetidine moiety would show characteristic peaks at δ 3.5–4.5 ppm (CH₂ groups), distinct from the thiophene signals in 5g (δ 6.8–7.5 ppm) .
Research Findings and Limitations
Key Insights
The sulfonyl-azetidine group in the target compound may improve metabolic stability compared to coumarin-linked derivatives (e.g., 5g–n), which are prone to hydrolysis .
Unlike triazole-linked compounds (9a–l), the absence of a quinoline system in the target compound reduces π-stacking interactions but may lower toxicity .
Gaps in Evidence
- No direct pharmacological data for the target compound are available in the provided sources.
- Comparative solubility and logP values are missing, limiting a full structure-activity relationship (SAR) analysis.
Biological Activity
3-(1-((5-Ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)imidazolidine-2,4-dione is a complex organic compound that has attracted attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that includes:
- Azetidine ring : Contributes to the compound's reactivity and biological interactions.
- Thiophene moiety : Enhances lipophilicity and potential for enzyme interaction.
- Sulfonyl group : Known for its role in increasing biological activity through various mechanisms.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₄N₂O₅S₂ |
| Molecular Weight | 330.4 g/mol |
| CAS Number | 2034271-67-3 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that the compound may inhibit certain enzymes or receptors, leading to various pharmacological effects.
- Enzyme Inhibition : The sulfonamide structure is known to inhibit carbonic anhydrases (CAs), which are important for maintaining acid-base balance in tissues. This inhibition can be crucial in conditions like glaucoma and certain types of cancer .
- Antimicrobial Activity : Similar compounds have demonstrated significant antimicrobial properties, suggesting potential applications in treating bacterial infections.
- Anticancer Properties : The compound's structure allows it to interfere with cancer cell proliferation by targeting specific pathways involved in tumor growth .
Research Findings
Several studies have investigated the biological activity of compounds similar to this compound:
Case Studies
-
Anticancer Activity :
- A study demonstrated that azetidine derivatives exhibited cytotoxic effects against various cancer cell lines, with IC50 values indicating effective inhibition of cell growth .
- Another investigation highlighted how substituents on the azetidine ring influenced the potency against specific cancer types, suggesting a structure-activity relationship (SAR) .
-
Antimicrobial Effects :
- Research indicated that sulfonamide derivatives showed broad-spectrum antimicrobial activity. The presence of the thiophene ring was linked to enhanced membrane permeability, facilitating better drug delivery into bacterial cells.
Comparative Analysis
To contextualize the activity of this compound within its chemical class, a comparison with similar compounds is useful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-(1-(ethylthiophen)sulfonyl)azetidine derivatives | Azetidine core with thiophene and sulfonamide groups | Antimicrobial, anticancer |
| N-(1-(ethylsulfonyl)azetidin) derivatives | Sulfonamide attached to azetidine | Antiviral, anti-inflammatory |
| 1,3,5-triazine derivatives | Triazine core with sulfonamide | Enzyme inhibition |
Q & A
Q. What are the common synthetic routes for 3-(1-((5-Ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)imidazolidine-2,4-dione, and how can reaction yields be optimized?
- Methodological Answer : Synthesis typically involves multi-step condensation and cyclization reactions. For example, analogous thiazolidinone derivatives are synthesized via Schiff base formation using aldehydes and thiosemicarbazide under acidic conditions, followed by cyclization in ethanol or methanol . To optimize yields:
Q. Which spectroscopic techniques are critical for characterizing the structural integrity of this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm substituent positions and stereochemistry (e.g., distinguishing imidazolidine-dione tautomers) .
- IR Spectroscopy : Identify functional groups like sulfonyl (S=O stretch at ~1350–1150 cm) and carbonyl (C=O stretch at ~1700 cm) .
- Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns, especially for sulfonamide and azetidine moieties .
Q. What safety protocols are essential for handling sulfonamide-containing compounds like this during synthesis?
- Methodological Answer : Follow guidelines for sulfonamide derivatives:
- Use fume hoods and personal protective equipment (PPE: gloves, lab coats, goggles) to avoid inhalation or skin contact .
- Store in sealed containers away from oxidizers and moisture to prevent decomposition .
- For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies involving this compound?
- Methodological Answer : Address variability through:
- Standardized Assays : Replicate experiments using consistent cell lines (e.g., HEK293 vs. HeLa) and control compounds .
- Dose-Response Curves : Establish EC/IC values under controlled pH and temperature conditions to account for environmental effects .
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding variables like impurity levels .
Q. What experimental designs are suitable for studying the environmental stability and degradation pathways of this compound?
- Methodological Answer : Adopt a tiered approach:
- Laboratory Studies : Perform accelerated aging tests (e.g., exposure to UV light, varying pH) to simulate environmental conditions. Monitor degradation via HPLC-MS to identify byproducts .
- Field Studies : Use randomized block designs with split-split plots to assess soil/water interactions and bioaccumulation in model organisms (e.g., Daphnia magna) .
- Computational Modeling : Predict degradation kinetics using software like EPI Suite or COSMOtherm .
Q. How can the sulfonylazetidine moiety be modified to enhance target selectivity in kinase inhibition studies?
- Methodological Answer : Strategies include:
- Structure-Activity Relationship (SAR) : Synthesize analogs with varied substituents (e.g., halogenation at the thiophene ring) to evaluate binding affinity changes .
- Molecular Docking : Use tools like AutoDock Vina to predict interactions with kinase ATP-binding pockets (e.g., CDK1/GSK3β) .
- In Vitro Profiling : Test against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
